Cas no 1427521-37-6 ((4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanone)
![(4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanone structure](https://ja.kuujia.com/scimg/cas/1427521-37-6x500.png)
(4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanone 化学的及び物理的性質
名前と識別子
-
- (4-Ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone
- JWH-210 4-Hydroxypentyl
- JWH 210 N-(4-hydroxypentyl) metabolite
- (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanone
-
- インチ: InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3
- InChIKey: QRNSSTWZDKYLOO-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(CCCC(C)O)C4=CC=CC=C34
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 7
(4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66336-1mg |
JWH 210 N-(4-hydroxypentyl) metabolite |
1427521-37-6 | 98% | 1mg |
¥1340.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | J910994-1mg |
JWH 210 N-(4-hydroxypentyl) metabolite |
1427521-37-6 | 98% | 1mg |
¥2,018.70 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66336-5mg |
JWH 210 N-(4-hydroxypentyl) metabolite |
1427521-37-6 | 98% | 5mg |
¥3061.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66336-10mg |
JWH 210 N-(4-hydroxypentyl) metabolite |
1427521-37-6 | 98% | 10mg |
¥4762.00 | 2023-09-08 |
(4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanone 関連文献
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
(4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanoneに関する追加情報
Introduction to (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone (CAS No. 1427521-37-6)
Compound with the chemical name (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone and the CAS number 1427521-37-6 represents a fascinating molecule of significant interest in the field of pharmaceutical chemistry. This compound, characterized by its intricate structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The molecular framework of this compound consists of a methanone core linked to two distinct aromatic systems: a naphthyl ring substituted with an ethyl group and an indole ring modified with a 4-hydroxypentyl side chain. Such structural features suggest a rich chemical diversity that could be exploited for developing novel therapeutic agents.
The significance of this compound lies in its structural complexity, which may contribute to unique pharmacological properties. The presence of both hydrophobic and hydrophilic moieties in its structure, arising from the naphthyl and hydroxypentyl groups respectively, makes it a promising candidate for further investigation in drug design. Specifically, the indole moiety is well-known for its biological activity and has been extensively studied for its potential role in various pharmacological contexts. The incorporation of a 4-hydroxypentyl group into the indole ring introduces additional functionality that could modulate the compound's interactions with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate the interactions of (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone with potential biological targets, such as enzymes and receptors. These simulations have hinted at possible applications of this compound in modulating pathways associated with inflammation, neurodegeneration, and cancer. For instance, studies suggest that the indole scaffold may interact with transcription factors and signaling pathways involved in these diseases, making it a valuable scaffold for drug development.
In parallel, experimental approaches have been employed to validate these computational predictions. Synthetic chemists have developed methodologies to access derivatives of (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone, allowing for detailed pharmacological characterization. Initial in vitro studies have shown promising results, indicating that certain derivatives exhibit inhibitory activity against key enzymes implicated in disease processes. These findings underscore the potential of this compound as a lead molecule for further medicinal chemistry optimization.
The structural motifs present in (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone also align well with current trends in drug discovery, particularly the emphasis on polypharmacicity—designing molecules that target multiple disease-relevant pathways simultaneously. The compound's dual aromatic systems provide multiple sites for functionalization, enabling the creation of libraries of derivatives with tailored pharmacological profiles. This approach is particularly attractive in complex diseases where multiple mechanisms contribute to pathology.
Moreover, the synthesis of (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone presents an opportunity to explore novel synthetic strategies that could be applied broadly in medicinal chemistry. The synthesis involves multi-step organic transformations, including cross-coupling reactions and functional group interconversions, which are central to modern drug discovery pipelines. Optimizing these synthetic routes not only facilitates access to this specific compound but also contributes to the broader toolkit available for constructing complex bioactive molecules.
The potential therapeutic applications of (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone are further supported by its structural similarity to known bioactive compounds. By comparing its scaffold to established drugs, researchers can identify key structural features responsible for biological activity and use this information to guide further optimization efforts. Such comparative studies are essential for rational drug design and often lead to insights that accelerate the development process.
As research progresses, interdisciplinary collaboration will be crucial in fully realizing the therapeutic potential of (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone. Combining expertise from synthetic chemistry, computational biology, and pharmacology will enable a comprehensive understanding of its properties and applications. This holistic approach is necessary for translating promising leads into viable therapeutic candidates.
In conclusion, (4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1H-indol-3-yl]methanone (CAS No. 1427521-37-6) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its complex architecture and diverse functional groups make it an attractive scaffold for drug discovery efforts aimed at addressing complex diseases. Through continued investigation using both computational and experimental methods, researchers can unlock new therapeutic possibilities and advance our understanding of molecular interactions at a fundamental level.
1427521-37-6 ((4-ethyl-1-naphthyl)[1-(4-hydroxypentyl)-1h-indol-3-yl]methanone) 関連製品
- 2418714-68-6(1-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]piperidin-2-one)
- 2648940-93-4(tert-butyl N-(2-cyanoethyl)(pyridin-3-yl)methylsulfamoylcarbamate)
- 2229546-13-6(3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid)
- 1354959-05-9(2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate)
- 59337-78-9(methyl 4-sulfamoylthiophene-3-carboxylate)
- 1893836-51-5(methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine)
- 1207448-16-5(1-hydroxyisoquinoline-7-boronic acid pinacal ester)
- 1805583-23-6(Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate)
- 304677-12-1(N-{5-(3,4-dichlorophenyl)methyl-1,3-thiazol-2-yl}-2-nitrobenzamide)
- 1806857-11-3(Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate)




